K-(D-1-Nal)-FwLL-NH2
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Overview
Description
K-(D-1-Nal)-FwLL-NH2 is a synthetic peptide compound known for its role as an inverse agonist of the growth hormone secretagogue receptor (GHSR). This compound is particularly significant in the study of ghrelin signaling, which is involved in various physiological processes including appetite regulation, energy balance, and growth hormone release .
Scientific Research Applications
K-(D-1-Nal)-FwLL-NH2 has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Mechanism of Action
Future Directions
The use of peptides like “K-(D-1-Nal)-FwLL-NH2” in research and medicine is a growing field. There is an increasing demand for novel, safer analgesic agents, and peptides are being explored for their potential in this area . The development of peptide-based drugs is being facilitated by new synthetic strategies for optimizing metabolism and alternative routes of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-(D-1-Nal)-FwLL-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed to protect the amino groups during the synthesis . The peptide chain is elongated step-by-step, with each cycle involving deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound involves automated peptide synthesizers that can handle multiple sequences simultaneously. These synthesizers use both Fmoc and Boc (tert-butyloxycarbonyl) chemistries to achieve high yields and purity levels. The peptides are then purified and characterized using techniques such as mass spectrometry and HPLC .
Chemical Reactions Analysis
Types of Reactions
K-(D-1-Nal)-FwLL-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution reactions can yield analogs with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Substance P analogs: Known for their role as GHSR inverse agonists.
D-1-Naphthylalanine (D-1-Nal) containing peptides: Similar in structure and function to K-(D-1-Nal)-FwLL-NH2
Uniqueness
This compound is unique due to its specific sequence and high affinity for the GHSR. It has been shown to be less potent than some other GHSR inverse agonists, but it remains a valuable tool in research due to its distinct properties and effects on ghrelin signaling .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMQVOQOKBIHPA-MHRDGXECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H67N9O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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